An In-depth Technical Guide to 1-Bromo-2,6-naphthyridine: Chemical Structure, Properties, and Synthetic Methodologies
An In-depth Technical Guide to 1-Bromo-2,6-naphthyridine: Chemical Structure, Properties, and Synthetic Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2,6-naphthyridine is a halogenated heterocyclic compound belonging to the naphthyridine family, a class of molecules that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic approaches for 1-Bromo-2,6-naphthyridine. Detailed experimental protocols for its synthesis via a plausible multi-step route are outlined, along with a summary of its known and predicted characteristics. This document aims to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics based on the 2,6-naphthyridine scaffold.
Chemical Structure and Identification
1-Bromo-2,6-naphthyridine is a bicyclic aromatic compound with a molecular formula of C₈H₅BrN₂.[1] The structure consists of two fused pyridine rings with a bromine atom substituted at the C-1 position of the 2,6-naphthyridine core.
Systematic Name: 1-bromo-2,6-naphthyridine[1] CAS Number: 81044-15-7[1] Molecular Formula: C₈H₅BrN₂[1] Molecular Weight: 209.05 g/mol [1]
Chemical Structure:
Caption: Chemical structure of 1-Bromo-2,6-naphthyridine.
Physicochemical Properties
Experimentally determined physicochemical data for 1-Bromo-2,6-naphthyridine is limited in the public domain. The following table summarizes available and predicted properties.
| Property | Value | Source |
| Molecular Weight | 209.05 g/mol | [1] |
| Molecular Formula | C₈H₅BrN₂ | [1] |
| Appearance | Predicted: Solid | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Synthesis and Experimental Protocols
A plausible synthetic route to 1-Bromo-2,6-naphthyridine involves a multi-step process starting from 4-cyano-3-pyridylacetonitrile. This pathway proceeds through the formation of a key intermediate, 3-amino-1-bromo-2,6-naphthyridine, followed by a deamination reaction.
Synthesis of 3-Amino-1-bromo-2,6-naphthyridine
This synthesis is based on a general microwave-assisted protocol for 2,6-naphthyridine derivatives.[2]
Experimental Protocol:
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Cyclization: 4-cyano-3-pyridylacetonitrile is treated with anhydrous hydrogen bromide in a suitable solvent under microwave irradiation. This step facilitates the cyclization to form the naphthyridine ring system, yielding 3-amino-1-bromo-2,6-naphthyridine.[2]
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Work-up and Purification: Following the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using an appropriate method, such as recrystallization or column chromatography, to yield pure 3-amino-1-bromo-2,6-naphthyridine.
Synthesis of 1-Bromo-2,6-naphthyridine via Deamination
The conversion of 3-amino-1-bromo-2,6-naphthyridine to 1-Bromo-2,6-naphthyridine can be achieved through a diazotization reaction followed by a Sandmeyer-type reaction.[3]
Experimental Protocol:
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Diazotization: 3-amino-1-bromo-2,6-naphthyridine is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. This process converts the primary amino group into a diazonium salt.[3][4]
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Sandmeyer Reaction: The resulting diazonium salt solution is then treated with a solution of copper(I) bromide in hydrobromic acid.[5][6] The mixture is warmed to room temperature and then heated to facilitate the replacement of the diazonium group with a hydrogen atom (in a variation of the Sandmeyer reaction where the diazonium group is removed).
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Work-up and Purification: After the reaction is complete, the mixture is neutralized with a base and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product is then purified by column chromatography to yield 1-Bromo-2,6-naphthyridine.
Caption: Synthetic pathway to 1-Bromo-2,6-naphthyridine.
Spectroscopic Properties
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of the naphthyridine ring system. The chemical shifts and coupling constants will be influenced by the positions of the nitrogen atoms and the bromine substituent.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~7.5-7.8 | d |
| H-4 | ~8.0-8.3 | d |
| H-5 | ~9.0-9.3 | s |
| H-7 | ~8.5-8.8 | d |
| H-8 | ~7.6-7.9 | d |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display eight distinct signals corresponding to the carbon atoms of the naphthyridine ring. The carbon atom attached to the bromine (C-1) is expected to have a chemical shift in the range of 140-150 ppm.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | 140-150 |
| C-3 | 120-125 |
| C-4 | 135-140 |
| C-4a | 145-150 |
| C-5 | 150-155 |
| C-7 | 148-152 |
| C-8 | 120-125 |
| C-8a | 125-130 |
Reactivity and Potential Applications
The bromine atom at the C-1 position of 1-Bromo-2,6-naphthyridine makes it a versatile intermediate for further chemical modifications. It is expected to readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents at this position, enabling the synthesis of diverse libraries of 2,6-naphthyridine derivatives for structure-activity relationship (SAR) studies.
The broader class of 2,6-naphthyridines has been reported to exhibit a range of biological activities, including anticancer and kinase inhibitory effects. For instance, derivatives of 2,6-naphthyridine have been investigated as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in hepatocellular carcinoma.[4]
Caption: Reactivity of 1-Bromo-2,6-naphthyridine in cross-coupling reactions.
Biological Activity
While specific biological data for 1-Bromo-2,6-naphthyridine is not extensively documented, the 2,6-naphthyridine scaffold is a known pharmacophore with potential therapeutic applications.
Anticancer and Kinase Inhibitory Potential
Derivatives of 2,6-naphthyridine have shown promise as anticancer agents, primarily through the inhibition of protein kinases involved in cancer cell signaling pathways.[4] As mentioned, FGFR4 is a notable target for this class of compounds. The development of selective FGFR4 inhibitors is a promising strategy for treating certain types of liver cancer.[4] Further investigation into 1-Bromo-2,6-naphthyridine and its derivatives as kinase inhibitors is warranted.
Conclusion
1-Bromo-2,6-naphthyridine is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its synthesis is achievable through a multi-step process, and its reactivity allows for extensive functionalization. While specific biological data for this compound is currently limited, the established activities of the broader 2,6-naphthyridine class provide a strong rationale for its further investigation in drug discovery programs, particularly in the area of oncology. This technical guide provides a foundational understanding of the chemistry and potential of 1-Bromo-2,6-naphthyridine to aid researchers in their future endeavors.
